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Introduction
Leucylarginylproline (LAP) is a tripeptide comprised of the amino acids Leucine, Arginine,

and Proline. While direct studies on the application of LAP in 3D skin equivalent models are

emerging, the well-documented roles of its constituent amino acids in skin biology suggest its

significant potential in dermatology and cosmetic science. This document provides detailed

application notes and protocols for investigating the efficacy of LAP in 3D skin models, focusing

on its potential for promoting collagen synthesis, anti-aging effects, and wound healing.

The rationale for investigating LAP is based on the established functions of its components:

Proline: A fundamental building block of collagen, essential for its structure and strength.[1]

[2][3]

Arginine: A conditionally essential amino acid known to stimulate fibroblast proliferation and

collagen synthesis.[4][5]
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Leucine: A branched-chain amino acid that can stimulate cell proliferation and modulate

protein turnover in fibroblasts.[6]

These properties suggest that LAP could be a potent bioactive peptide for applications in

skincare and dermatology. 3D skin equivalent models offer a physiologically relevant platform

to test these hypotheses in vitro.[7][8][9][10]

Potential Applications of LAP in 3D Skin Models
Anti-Aging: By potentially stimulating collagen and extracellular matrix (ECM) production,

LAP could improve skin elasticity and reduce the appearance of wrinkles.

Wound Healing: LAP may accelerate wound closure and tissue regeneration by promoting

fibroblast proliferation and migration, as well as enhancing ECM deposition.

Skin Barrier Function: By supporting the integrity of the dermal structure, LAP could indirectly

contribute to a healthier and more resilient skin barrier.

Quantitative Data Summary
The following tables summarize the effects of the individual amino acid components of LAP on

key skin cells, providing a basis for the expected outcomes of LAP application in 3D skin

models.

Table 1: Effects of Arginine on Fibroblasts
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Parameter Cell Type Concentration
Observed
Effect

Reference

Proliferation
NIH3T3

Fibroblasts
> 2 mM

Significant dose-

dependent

increase

[4]

Proliferation
Human Dermal

Fibroblasts
> 4 mM

Significant dose-

dependent

increase

[4]

Apoptosis

NIH3T3 &

Human Dermal

Fibroblasts

6 mM
Significant

decrease
[4]

Collagen

Synthesis
Fibroblasts Not specified

Supports

collagen

synthesis via

nitric oxide

production

[5]

Table 2: Effects of Proline on Collagen Synthesis

Parameter Cell Type Condition
Observed
Effect

Reference

Collagen

Production

Human

Mammary CAFs

& Skin

Fibroblasts

Glutamine

limitation

Increased

collagen

production with

proline

supplementation

[11]

Procollagen

Synthesis

Cultured Human

Foreskin

Fibroblasts

Glutamine

presence

Procollagen

synthesis

independent of

proline

concentration

[12]

Table 3: Effects of Leucine on Fibroblasts
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Parameter Cell Type Concentration
Observed
Effect

Reference

Proliferation Vero Fibroblasts 25 or 50 µM
Increased

proliferation
[6]

Protein

Synthesis
Vero Fibroblasts 25 or 50 µM

Slightly

increased
[6]

Protein

Degradation
Vero Fibroblasts 25 or 50 µM Deep reduction [6]

Experimental Protocols
Preparation of 3D Full-Thickness Skin Equivalents
This protocol describes the generation of a 3D full-thickness skin model consisting of a dermal

equivalent and a stratified epidermis.

Materials:

Normal Human Dermal Fibroblasts (NHDFs)

Normal Human Epidermal Keratinocytes (NHEKs)

Fibroblast growth medium

Keratinocyte growth medium

Type I Collagen (rat tail)

10x Minimum Essential Medium (MEM)

Reconstruction buffer (e.g., NaHCO3, L-glutamine, HEPES)

Cell culture inserts (e.g., 0.4 µm pore size)

Deep well plates
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Procedure:

Dermal Equivalent Preparation:

1. Culture NHDFs to 80-90% confluency.

2. On ice, mix Type I collagen, 10x MEM, and reconstruction buffer to neutralize the collagen

solution.

3. Harvest and resuspend NHDFs in fibroblast growth medium and add to the neutralized

collagen solution to a final concentration of 2.5 x 10^4 cells/mL.

4. Dispense 0.5 mL of the collagen-fibroblast mixture into cell culture inserts placed in a deep

well plate.

5. Incubate at 37°C, 5% CO2 for 1-2 hours to allow for collagen polymerization.

6. Add fibroblast growth medium both inside and outside the insert and culture for 5-7 days,

changing the medium every 2-3 days.

Epidermal Layer Formation:

1. Culture NHEKs to 80-90% confluency.

2. Harvest and resuspend NHEKs in keratinocyte growth medium.

3. Aspirate the medium from the dermal equivalent.

4. Seed 2.5 x 10^5 NHEKs onto the surface of the dermal equivalent.

5. Culture submerged for 2-4 days.

Air-Liquid Interface Culture:

1. Raise the skin equivalent to the air-liquid interface by feeding only from the basolateral

side (outside the insert).
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2. Culture for 10-14 days to allow for epidermal stratification and differentiation, changing the

medium every 2-3 days.
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Click to download full resolution via product page

Fig 1. Experimental workflow for 3D skin equivalent generation.

Treatment with Leucylarginylproline (LAP)
Materials:

Sterile Phosphate-Buffered Saline (PBS)

Leucylarginylproline (LAP) stock solution (sterile-filtered)

Culture medium for 3D skin models

Procedure:

Prepare a range of LAP concentrations in the culture medium. A suggested starting range is

1 µM to 1 mM.

After the 3D skin models have fully stratified (Day 14 of air-liquid interface culture), replace

the medium with the LAP-containing medium.

A control group should be treated with the vehicle (e.g., PBS) in the same concentration as

the highest LAP concentration.

Culture the models for the desired experimental period (e.g., 48-72 hours for gene/protein

expression analysis, or longer for histological changes).

Analysis of LAP Effects
Objective: To assess changes in tissue morphology, epidermal thickness, and collagen

deposition.

Procedure:

Fix the 3D skin models in 10% neutral buffered formalin.

Process and embed in paraffin.
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Section the tissues (5 µm thickness).

For morphology, perform Hematoxylin and Eosin (H&E) staining.

For collagen analysis, perform Masson's Trichrome staining.

For specific protein expression (e.g., Collagen I, Ki67 for proliferation), perform

immunohistochemistry using specific primary antibodies.

Image the stained sections using a microscope and quantify parameters like epidermal

thickness and collagen density using image analysis software.

Objective: To quantify the expression of genes related to collagen synthesis, ECM remodeling,

and inflammation.

Procedure:

Harvest the 3D skin models and separate the epidermis and dermis if desired.

Extract total RNA using a suitable kit.

Synthesize cDNA from the RNA.

Perform real-time quantitative PCR (RT-qPCR) using primers for target genes (e.g.,

COL1A1, COL3A1, MMP1, TIMP1, TGFB1).

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Objective: To quantify the levels of specific proteins in the tissue or secreted into the culture

medium.

Procedure:

Western Blot:

1. Homogenize the 3D skin models in lysis buffer.

2. Determine protein concentration using a BCA assay.
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3. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

4. Probe with primary antibodies against target proteins (e.g., Collagen I, p-SMAD2/3).

5. Detect with a secondary antibody and visualize using a chemiluminescence system.

ELISA:

1. Collect the culture medium at different time points.

2. Use commercially available ELISA kits to quantify secreted proteins such as pro-collagen

type I C-peptide (PIP) or MMP-1.

Hypothesized Signaling Pathway of LAP
Based on the known signaling pathways of its constituent amino acids, LAP may activate

fibroblasts through the Transforming Growth Factor-beta (TGF-β) pathway, a key regulator of

ECM synthesis.[13] Arginine has also been shown to activate the ERK1/2 and PI3K/Akt

pathways, which are involved in cell proliferation.[4][5]
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Fig 2. Hypothesized LAP signaling pathway in fibroblasts.

Conclusion
The tripeptide Leucylarginylproline holds significant promise as a bioactive ingredient for

dermatological and cosmetic applications. The protocols and information provided herein offer
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a comprehensive framework for researchers to investigate the potential of LAP in stimulating

collagen synthesis, promoting anti-aging effects, and enhancing wound healing using

physiologically relevant 3D skin equivalent models. The data generated from these studies will

be crucial for substantiating the efficacy of LAP and paving the way for its use in advanced

skincare formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2887211/
https://pubmed.ncbi.nlm.nih.gov/2887211/
https://www.mdpi.com/1422-0067/24/15/12445
https://www.mdpi.com/1422-0067/24/15/12445
https://www.benchchem.com/product/b10799710/docs#application-notes-and-protocols-investigating-leucylarginylproline-lap-in-3d-skin-equivalent-models
https://www.benchchem.com/product/b10799710/docs#application-notes-and-protocols-investigating-leucylarginylproline-lap-in-3d-skin-equivalent-models
https://www.benchchem.com/product/b10799710/docs#application-notes-and-protocols-investigating-leucylarginylproline-lap-in-3d-skin-equivalent-models
https://www.benchchem.com/product/b10799710/docs#application-notes-and-protocols-investigating-leucylarginylproline-lap-in-3d-skin-equivalent-models
https://www.benchchem.com/product/b10799710?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799710?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799710?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

